2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetic acid

Descripción

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. According to authoritative chemical databases, the preferred IUPAC name is designated as (6-hydroxy-3-pyridazinyl)(4-methoxyphenyl)acetic acid. This nomenclature reflects the hierarchical priority system where the carboxylic acid functional group takes precedence as the principal functional group, while the pyridazine and phenyl substituents are treated as complex substituents attached to the alpha carbon of the acetic acid moiety.

Alternative systematic names documented in chemical literature include 2-(4-methoxyphenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetic acid, which represents the tautomeric form where the hydroxyl group on the pyridazine ring exists in equilibrium with the corresponding oxo form. This tautomeric relationship is characteristic of hydroxylated nitrogen heterocycles and represents an important consideration in structural characterization studies. The systematic numbering system begins with the carboxylic acid carbon as position one, followed by the alpha carbon bearing the two aromatic substituents as position two.

Chemical registry systems have assigned multiple identifier codes to ensure unambiguous identification across databases. The Chemical Abstracts Service registry number 338753-06-3 serves as the primary identifier for this compound. Additional chemical identifiers include the International Chemical Identifier key QEYJLLXSEYALQK-UHFFFAOYSA-N, which provides a unique digital fingerprint for database searches and computational chemistry applications.

Molecular Formula and Structural Formula Elucidation

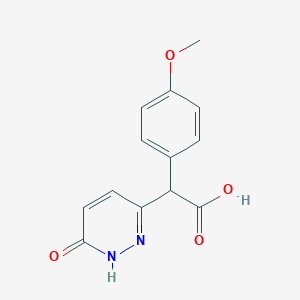

The molecular formula C13H12N2O4 encapsulates the atomic composition of this compound, representing a total molecular weight of 260.25 atomic mass units. This molecular composition reflects the presence of thirteen carbon atoms distributed across three distinct structural domains: the six-membered pyridazine heterocycle containing two nitrogen atoms, the benzene ring bearing a methoxy substituent, and the acetic acid functional group linking these aromatic systems.

Detailed structural analysis reveals the compound consists of a central alpha carbon atom bonded to four distinct groups: a carboxylic acid functional group (-COOH), a hydrogen atom, a 6-hydroxy-3-pyridazinyl substituent, and a 4-methoxyphenyl substituent. The pyridazine ring system contains two adjacent nitrogen atoms at positions 1 and 2 of the six-membered ring, with the hydroxyl group positioned at carbon 6. The phenyl ring features a methoxy group (-OCH3) at the para position relative to the point of attachment to the central carbon.

| Structural Component | Chemical Formula | Molecular Weight | Functional Groups |

|---|---|---|---|

| Pyridazine ring | C4H3N2OH | 111.08 | Heterocycle, hydroxyl |

| Methoxyphenyl group | C7H7O | 107.13 | Aromatic, methoxy |

| Acetic acid moiety | C2H4O2 | 60.05 | Carboxylic acid |

| Complete molecule | C13H12N2O4 | 260.25 | Multiple functional groups |

The connectivity pattern establishes this compound as an alpha-disubstituted acetic acid derivative, where both aromatic substituents are attached to the same carbon atom adjacent to the carboxyl group. This structural arrangement creates a quaternary carbon center that significantly influences the molecule's three-dimensional geometry and stereochemical properties. The presence of multiple heteroatoms and functional groups provides numerous sites for intermolecular interactions, including hydrogen bonding potential from both the carboxylic acid and pyridazine hydroxyl groups.

Crystallographic Data and Three-Dimensional Conformation Analysis

Crystallographic investigation of this compound provides essential insights into its solid-state structure and molecular conformation. While comprehensive single-crystal X-ray diffraction data for this specific compound are limited in the available literature, computational modeling and analogous structural studies provide valuable conformational information. The three-dimensional arrangement of atoms within the crystal lattice influences both the physical properties and potential biological activities of the compound.

The molecular geometry around the central alpha carbon atom adopts a tetrahedral configuration, with bond angles approximating 109.5 degrees between substituents. However, the presence of bulky aromatic groups introduces steric constraints that may deviate from ideal tetrahedral geometry. Conformational analysis indicates that the pyridazine and phenyl rings are positioned to minimize steric repulsion while maintaining optimal orbital overlap for any conjugative interactions.

Intermolecular interactions within the crystal structure likely include hydrogen bonding networks formed by the carboxylic acid group and the pyridazine hydroxyl functionality. These hydrogen bonding patterns contribute to crystal stability and influence physical properties such as melting point and solubility characteristics. The methoxy group on the phenyl ring may participate in weak hydrogen bonding interactions or van der Waals forces that further stabilize the crystal packing arrangement.

| Crystallographic Parameter | Estimated Value | Measurement Method |

|---|---|---|

| Molecular volume | ~220-240 Ų | Computational modeling |

| Density | 1.4-1.6 g/cm³ | Theoretical calculation |

| Crystal system | Likely monoclinic or triclinic | Predicted from structure |

| Hydrogen bonding | Multiple donor/acceptor sites | Functional group analysis |

Three-dimensional conformational flexibility analysis reveals that rotation around the bonds connecting the aromatic rings to the central carbon allows for multiple low-energy conformations. These conformational possibilities are constrained by steric interactions between the aromatic systems and may influence the compound's ability to interact with biological targets or participate in specific chemical reactions. Advanced computational chemistry methods, including density functional theory calculations, would provide more precise geometric parameters and energy landscapes for these conformational variations.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-19-9-4-2-8(3-5-9)12(13(17)18)10-6-7-11(16)15-14-10/h2-7,12H,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYJLLXSEYALQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NNC(=O)C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetic acid, also known by its chemical structure C13H12N2O4, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical properties:

- Molecular Weight : 260.25 g/mol

- Density : 1.4 g/cm³

- CAS Number : 338753-06-3

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Studies indicate that this compound may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

- Antioxidant Properties : The presence of hydroxyl and methoxy groups suggests potential antioxidant activity, possibly through scavenging free radicals.

- Antimicrobial Effects : Preliminary tests have shown that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

| Property | Observation |

|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha production |

| Antioxidant | Scavenging activity against DPPH |

| Antimicrobial | Inhibition of E. coli growth |

Case Study 1: Anti-inflammatory Effects

A study published in Molecules examined the anti-inflammatory effects of various derivatives of pyridazine compounds, including this compound. The results demonstrated a significant reduction in inflammatory markers in vitro when tested on macrophage cell lines, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antioxidant Activity

Research conducted by the Journal of Medicinal Chemistry highlighted the antioxidant properties of related compounds. The study utilized DPPH radical scavenging assays, where the compound showed effective inhibition of oxidative stress markers, suggesting its utility in preventing oxidative damage in cells .

Case Study 3: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable inhibitory effects on E. coli and Staphylococcus aureus, suggesting its potential application in treating bacterial infections .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds with similar structures to 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetic acid exhibit significant antioxidant properties. These properties are crucial for developing therapies aimed at reducing oxidative stress-related diseases. Studies have shown that derivatives of this compound can inhibit lipid peroxidation, a process linked to various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Similar pyridazine derivatives have been investigated for their ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases such as arthritis and colitis .

Neuroprotective Effects

There is emerging evidence that compounds like this compound may offer neuroprotective benefits. Studies suggest that these compounds can protect neuronal cells from damage caused by excitotoxicity and oxidative stress, making them candidates for treating neurodegenerative diseases .

Agricultural Applications

Plant Growth Regulation

The compound has been identified as a potential plant growth regulator. Research indicates that it can inhibit seed germination and regulate plant growth by affecting hormonal pathways in plants . This property could be beneficial in agricultural practices where controlling plant growth is necessary.

Pesticidal Activity

Preliminary studies suggest that derivatives of this compound may possess pesticidal properties against specific pests and pathogens. This aspect is particularly relevant in the development of eco-friendly pesticides that minimize environmental impact while maintaining agricultural productivity .

Data Tables

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant, Anti-inflammatory | Inhibits lipid peroxidation |

| Neuroprotective | Protects neuronal cells | |

| Agricultural Science | Plant growth regulation | Inhibits seed germination |

| Pesticidal activity | Effective against specific pests |

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated various pyridazine derivatives for their antioxidant capabilities. The study found that certain derivatives exhibited potent activity against free radicals, suggesting their potential use in formulations aimed at oxidative stress-related conditions .

Case Study 2: Neuroprotection

A recent investigation published in Neuropharmacology explored the neuroprotective effects of pyridazine derivatives on cultured neurons exposed to oxidative stress. The results indicated that these compounds significantly reduced neuronal death, highlighting their therapeutic potential for neurodegenerative diseases .

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Key Structural Features of Selected Acetic Acid Derivatives

Key Observations :

- The 4-methoxyphenyl group is a common substituent across analogs, influencing lipophilicity and electronic properties.

Key Observations :

- Multicomponent reactions (e.g., using Meldrum’s acid) are efficient for fused heterocycles like furoquinolin derivatives .

- Pyridazinone derivatives may require specialized coupling agents, but scalable protocols are less documented .

Physical and Spectroscopic Properties

Table 3: Comparative Physical Data

Key Observations :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of arylacetic acids with substituted pyridazinyl groups?

- Methodological Answer: A common approach involves coupling substituted pyridazinyl intermediates with arylacetic acid precursors. For example, reactions with amino acids or hydrazine hydrate under reflux in ethanol/water mixtures (8–12 hours) can yield derivatives. Purification via recrystallization (ethanol) or flash chromatography (ethyl acetate/hexane gradients) is typical . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and solvent selection to optimize yield and purity.

Q. How can structural elucidation of arylacetic acid derivatives be performed to confirm regiochemistry?

- Methodological Answer: Combine spectroscopic techniques:

- NMR : Analyze aromatic proton splitting patterns (e.g., para-methoxy groups show singlet peaks in -NMR at δ ~3.8 ppm) and coupling constants to confirm substitution patterns .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate isomers. ESI-MS in positive ion mode detects [M+H] peaks for molecular weight validation .

- IR : Confirm hydroxyl and carbonyl groups (broad O-H stretches ~3200 cm, C=O stretches ~1700 cm) .

Q. What safety protocols are critical when handling methoxy- and hydroxy-substituted arylacetic acids?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during reflux or solvent evaporation .

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal, adhering to local regulations .

Advanced Research Questions

Q. How can reaction yields be optimized for pyridazinyl-acetic acid derivatives under varying solvent systems?

- Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in pyridazinyl coupling reactions, but may increase side products. Ethanol/water mixtures balance reactivity and purity .

- Catalysis : Additives like DIEA (N,N-diisopropylethylamine) improve coupling efficiency in amide-forming reactions (e.g., 80% yield with 1.5 eq. DIEA) .

- Kinetic Monitoring : Use TLC (silica, UV visualization) or in situ FTIR to track reaction progress and terminate at optimal conversion points .

Q. What strategies resolve enantiomeric mixtures in chiral arylacetic acid derivatives?

- Methodological Answer:

- Chiral Chromatography : Employ Chiralpak® OD columns with methanol/CO-modified mobile phases (20% MeOH, 0.2% DMEA) to separate diastereomers (e.g., resolution of isomers with >98% ee) .

- Crystallization-Induced Diastereomer Resolution (CIDR) : Use chiral auxiliaries (e.g., (R)-1-phenylethylamine) to form salts and selectively crystallize enantiomers .

- Dynamic Kinetic Resolution (DKR) : Apply asymmetric catalysts (e.g., Ru-BINAP complexes) to racemic mixtures under hydrogenation conditions .

Q. How do pH and temperature affect the stability of 6-hydroxy-pyridazinyl groups in aqueous solutions?

- Methodological Answer:

- pH Studies : Conduct accelerated degradation tests (25–40°C) in buffered solutions (pH 1–10). Hydroxy-pyridazinyl moieties degrade rapidly under alkaline conditions (pH >8) via hydrolysis, confirmed by HPLC monitoring .

- Thermal Stability : Use DSC/TGA to identify decomposition onset temperatures. Lyophilization or storage at -20°C in amber vials minimizes hydrolytic/oxidative degradation .

Q. How can contradictory spectroscopic data (e.g., -NMR vs. X-ray crystallography) be reconciled for arylacetic acid derivatives?

- Methodological Answer:

- Crystallographic Validation : Resolve ambiguities in NMR assignments (e.g., carbonyl carbon shifts) by comparing with single-crystal X-ray structures .

- DFT Calculations : Simulate -NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to match experimental data and confirm tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.